molecular formula C14H17NO B2676722 1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone CAS No. 2379994-05-3

1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone

Cat. No. B2676722
CAS RN: 2379994-05-3
M. Wt: 215.296
InChI Key: PNXFDQPKVZQLEF-UHFFFAOYSA-N
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Description

“1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone” is a compound that belongs to the family of sterically constrained amino acids . It is a rigid linker used in PROTAC development for targeted protein degradation as well as chemical conjugates . The compound is useful in medicinal chemistry and drug design .


Synthesis Analysis

The synthesis of 1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone involves the conversion of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams .


Molecular Structure Analysis

The molecular structure of 1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone is complex, with both four-membered rings in the spirocyclic scaffold constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone include the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations . The key reaction is the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate .

Future Directions

The future directions for the use of 1-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone could involve its use in medicinal chemistry and drug design, given its role as a valuable structural alternative to ubiquitous morpholine . It could also be used in the development of new drugs due to its heralded metabolic robustness and hydrogen bonding capacity .

properties

IUPAC Name

1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-11(16)15-9-14(10-15)7-13(8-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXFDQPKVZQLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}ethan-1-one

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